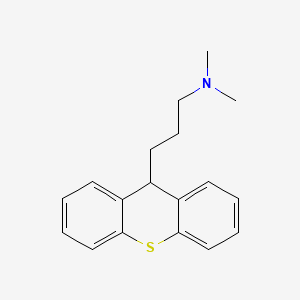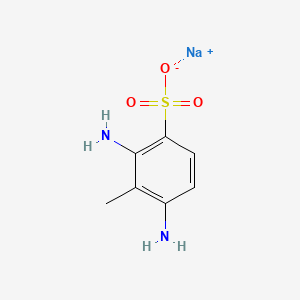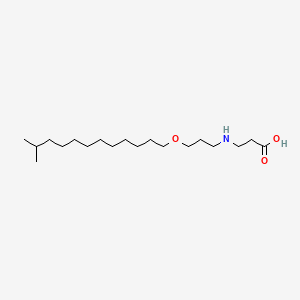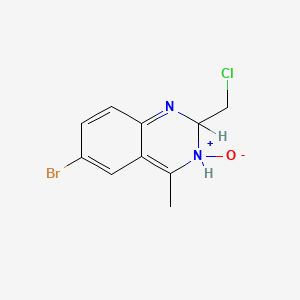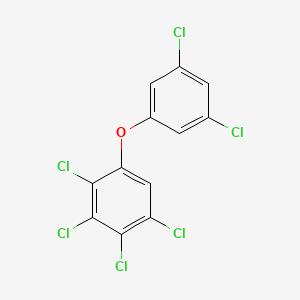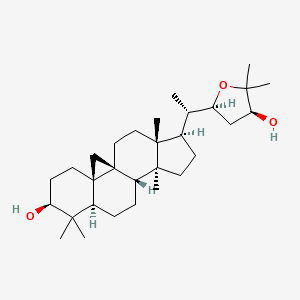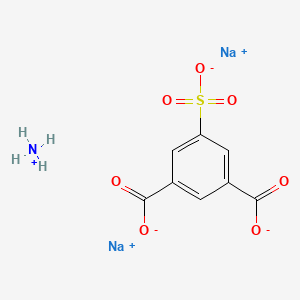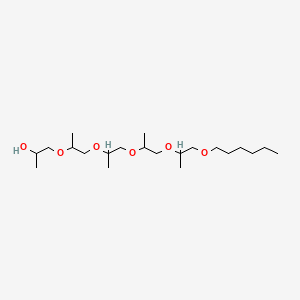
2-((3-Methylbut-3-enyl)thio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methylbut-3-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thioether group and a hydroxyl group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Methylbut-3-enyl)thio)ethanol typically involves the reaction of 3-methylbut-3-en-1-ol with a thiol compound under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the thioether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The thioether group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Methylbut-3-enyl)thio)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((3-Methylbut-3-enyl)thio)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-((3-Methylbut-3-enyl)thio)propanol: Similar structure but with a propanol backbone.
2-((3-Methylbut-3-enyl)thio)butanol: Similar structure but with a butanol backbone.
Eigenschaften
CAS-Nummer |
82010-90-0 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-(3-methylbut-3-enylsulfanyl)ethanol |
InChI |
InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h8H,1,3-6H2,2H3 |
InChI-Schlüssel |
YQJTVQUVTCIFDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


